

(S)-2-Aminomethyl-1-N-Boc-piperidine molecular weight and formula

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Compound of Interest

Compound Name: (S)-2-Aminomethyl-1-N-Boc-piperidine

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An In-depth Technical Guide on (S)-2-Aminomethyl-1-N-Boc-piperidine

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **(S)-2-Aminomethyl-1-N-Boc-piperidine**, a key building block for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

(S)-2-Aminomethyl-1-N-Boc-piperidine, also known by its IUPAC name tert-butyl (S)-2-(aminomethyl)piperidine-1-carboxylate, is a chiral piperidine derivative widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [2]
Molecular Weight	214.30 g/mol	[1]

Experimental Protocols

The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research in medicinal chemistry.[\[3\]](#)[\[4\]](#) The following protocols describe a general and plausible

multi-step synthetic approach for **(S)-2-Aminomethyl-1-N-Boc-piperidine**, based on established methodologies for related compounds.[\[5\]](#)[\[6\]](#)

Asymmetric Synthesis of (S)-2-Aminomethyl-piperidine

A common strategy for the asymmetric synthesis of 2-substituted piperidines is to start from a readily available chiral precursor.[\[3\]](#)[\[6\]](#) For the synthesis of the (S)-enantiomer of 2-aminomethyl-piperidine, (S)-lysine is a suitable starting material. The synthesis involves the *in situ* formation of an aziridinium ion, which then undergoes intramolecular ring-opening to form the piperidine ring in a stereoselective manner.[\[6\]](#)

Materials:

- (S)-Lysine
- Appropriate reagents for cyclization (e.g., involving tosylation of amino and hydroxyl groups followed by base-mediated cyclization)
- Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Purification reagents (e.g., silica gel for column chromatography)

Procedure:

- Modification of (S)-Lysine: The carboxylic acid and amine functionalities of (S)-lysine are chemically modified to facilitate cyclization. This may involve reduction of the carboxylic acid to an alcohol and protection of the amines.
- Cyclization: The modified lysine derivative is treated with a base to induce intramolecular cyclization, forming the piperidine ring. The stereochemistry at the C2 position is retained from the starting (S)-lysine.
- Purification: The resulting (S)-2-aminomethyl-piperidine is purified using standard techniques such as column chromatography.

N-Boc Protection of (S)-2-Aminomethyl-piperidine

The final step is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Materials:

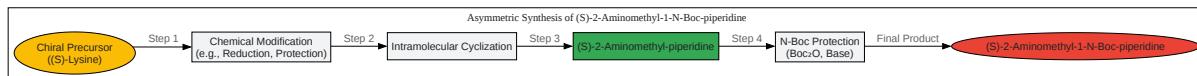
- (S)-2-Aminomethyl-piperidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: Dissolve (S)-2-aminomethyl-piperidine in DCM in a round-bottom flask. Add triethylamine to the solution.
- Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **(S)-2-Aminomethyl-1-N-Boc-piperidine**.

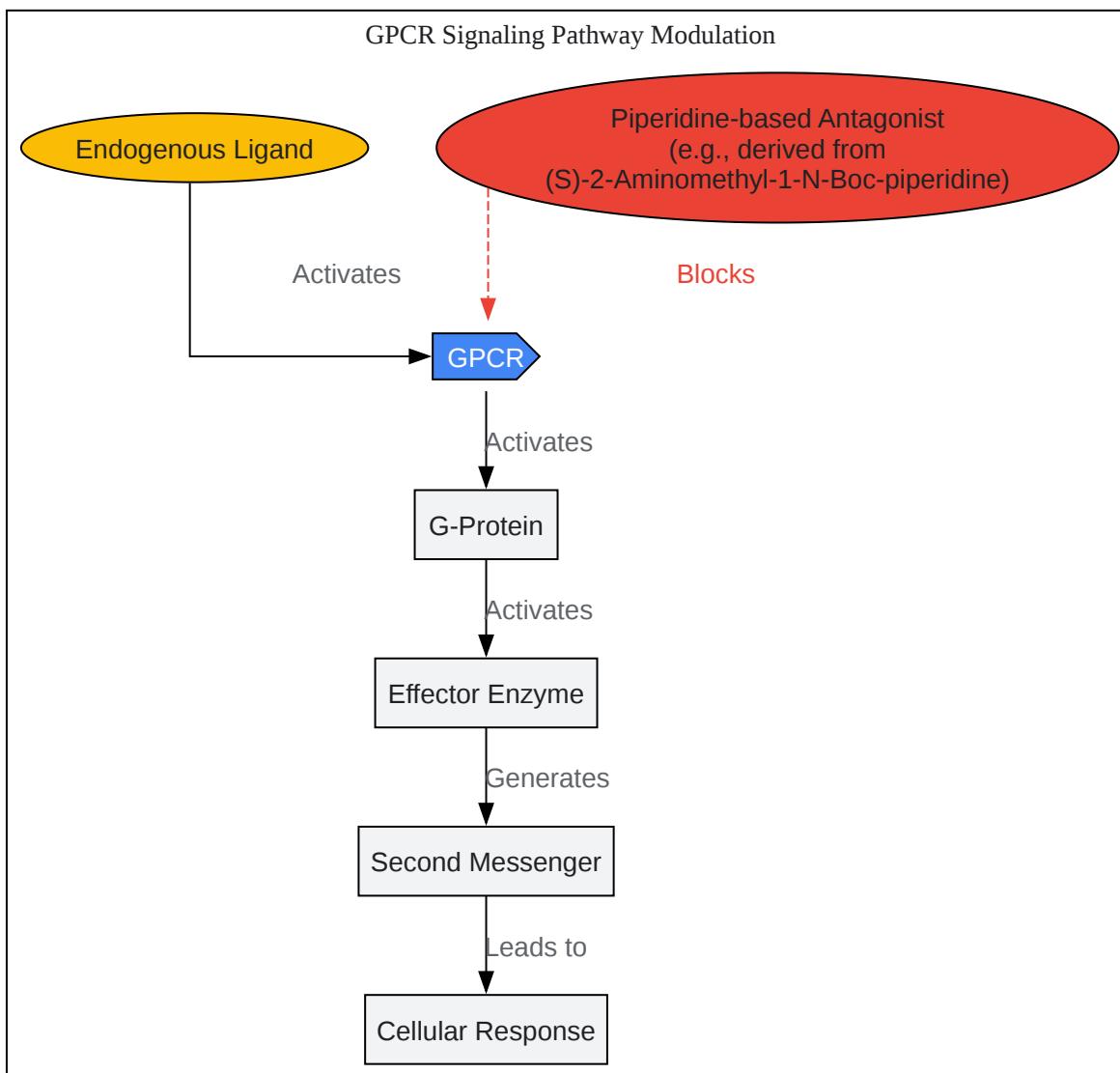
Logical Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic workflow for asymmetrically substituted piperidines and a potential application in modulating a G-protein coupled receptor (GPCR) signaling pathway.



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Caption: General synthetic workflow for **(S)-2-Aminomethyl-1-N-Boc-piperidine**.



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Caption: Action of a piperidine-based antagonist on a GPCR signaling pathway.

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